molecular formula C18H17N3O4 B6529306 2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 946239-50-5

2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B6529306
CAS No.: 946239-50-5
M. Wt: 339.3 g/mol
InChI Key: IQYXXTJTVMURBC-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 3-methoxyphenol: This can be achieved through the methylation of phenol using methanol in the presence of a base.

    Preparation of 3-methoxyphenoxyacetic acid: This involves the reaction of 3-methoxyphenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: This step involves the cyclization of an appropriate hydrazide with acetic anhydride to form the oxadiazole ring, followed by coupling with aniline.

    Coupling Reaction: Finally, the 3-methoxyphenoxyacetic acid is coupled with 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow techniques or alternative reagents to streamline the process.

Chemical Reactions Analysis

2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide include other acetamide derivatives with different substituents on the aromatic rings or variations in the heterocyclic ring structure. These compounds may have similar applications but differ in their potency, selectivity, or physical properties. Examples include:

    2-(3-methoxyphenoxy)-N-phenylacetamide: Lacks the oxadiazole ring, potentially altering its biological activity.

    2-(3-methoxyphenoxy)-N-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetamide: Similar structure but without the methyl group on the oxadiazole ring, which may affect its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-20-21-18(25-12)13-6-8-14(9-7-13)19-17(22)11-24-16-5-3-4-15(10-16)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYXXTJTVMURBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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